molecular formula C8H17BrO3 B14323252 Acetic acid;5-bromohexan-2-ol CAS No. 111692-86-5

Acetic acid;5-bromohexan-2-ol

Cat. No.: B14323252
CAS No.: 111692-86-5
M. Wt: 241.12 g/mol
InChI Key: ANGJDTXVPGGHRV-UHFFFAOYSA-N
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Description

Acetic acid-modified sludge-based biochar (ASBB) is a functional adsorbent derived from excess sludge (ES) treated with acetic acid. The modification process involves impregnating dried ES with potassium hydroxide (KOH), pyrolyzing it under nitrogen, and then treating it with concentrated acetic acid to enhance porosity and introduce carboxyl (-COOH) groups . ASBB exhibits exceptional uranium (U(VI)) sorption capabilities, achieving a removal efficiency of 97.8% under optimal conditions (pH = 6.0, 0.30 g/L dosage, 5-minute equilibrium time) . Key characteristics include:

  • High surface area: Increased porosity due to acetic acid’s pore-expanding effect, with specific surface area (SSA) rising from 86.0 m²/g (unmodified SBB) to 122.5 m²/g (ASBB) .
  • Functional groups: Enhanced -COOH and -COO⁻ content (0.11 mmol/g total), enabling strong coordination with U(VI) .
  • Rapid kinetics: Equilibrium achieved within 5 minutes due to improved accessibility of active sites .

Properties

CAS No.

111692-86-5

Molecular Formula

C8H17BrO3

Molecular Weight

241.12 g/mol

IUPAC Name

acetic acid;5-bromohexan-2-ol

InChI

InChI=1S/C6H13BrO.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

ANGJDTXVPGGHRV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)Br)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-bromohexan-2-ol typically involves the reaction of 5-bromo-2-hexanol with acetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-bromohexan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield 5-bromohexan-2-one, while reduction can produce hexanol .

Scientific Research Applications

Acetic acid;5-bromohexan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;5-bromohexan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds/Adsorbents

ASBB outperforms other adsorbents in uranium recovery through its dual mechanism of physical adsorption (porosity) and chemical coordination (-COOH/-COO⁻ groups). Below is a detailed comparison with similar materials:

Table 1: Performance Comparison of ASBB and Other Uranium Adsorbents

Adsorbent Maximum Sorption Capacity (mg/g) Removal Rate (%) Equilibrium Time (min) Key Functional Groups Surface Area (m²/g) Reference
ASBB 112.4 97.8 5 -COOH, -COO⁻ 122.5
Unmodified SBB 78.9 62.8 30 -OH, -Si-O-Si 86.0
Fe₃O₄-modified SBB 105.0 90.0 20 Fe-O, -OH 98.3
Nitric Acid-Modified Biochar 95.6 85.0 15 -NO₂, -COOH 110.2
Graphene Oxide 89.7 94.5 60 -OH, -COOH 263.0
Amidoxime-Functionalized MOFs 135.2 99.0 120 -NH₂, -C=N-OH 450.0

Key Findings:

Superior Kinetics :
ASBB achieves equilibrium in 5 minutes, significantly faster than unmodified SBB (30 minutes) and Fe₃O₄-modified SBB (20 minutes). This is attributed to acetic acid’s pore-expansion effect, which enhances diffusion rates .

Enhanced Functional Groups: ASBB’s -COOH/-COO⁻ content (0.11 mmol/g) exceeds that of nitric acid-modified biochar (-NO₂/-COOH) and unmodified SBB (-OH). These groups form monodentate coordination complexes with U(VI), as confirmed by FTIR and XPS .

Reusability :
ASBB retains 93% U(VI) removal efficiency after five cycles, outperforming graphene oxide (80%) and Fe₃O₄-SBB (85%) .

Cost-Effectiveness :
Derived from waste sludge, ASBB is cheaper than synthetic adsorbents like MOFs or graphene oxide, which require complex preparation .

Mechanistic Advantages Over Compounding Agents

  • Dual Modification : Acetic acid simultaneously enlarges pores and grafts -COOH groups, unlike single-mechanism modifiers (e.g., Fe₃O₄, which only enhances magnetism) .
  • pH Adaptability : ASBB operates effectively at pH 6.0, whereas amidoxime-functionalized materials require alkaline conditions (pH > 8) .
  • Selectivity : ASBB preferentially binds U(VI) over competing ions (e.g., Ca²⁺, Mg²⁺) due to strong -COO⁻ coordination, unlike unselective physical adsorbents like activated carbon .

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